Benzocarbazole, methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzocarbazole, methyl- is a nitrogen-containing aromatic heterocycle that belongs to the carbazole family. These compounds are known for their presence in natural products, alkaloids, and various medicinally active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzocarbazole, methyl- typically involves benzannulation strategies. One common method is the cyclization of phenylhydrazine with cyclohexanone, followed by a hydrochloric acid-catalyzed rearrangement to form tetrahydrocarbazole. Subsequent dehydrogenation yields the desired benzocarbazole structure .
Industrial Production Methods: Industrial production of benzocarbazole, methyl- often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. Advanced techniques such as continuous flow synthesis may also be utilized to enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Benzocarbazole, methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include nitric acid for nitration and sulfuric acid for sulfonation.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Nitro, sulfo, and halo derivatives
Wissenschaftliche Forschungsanwendungen
Benzocarbazole, methyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Some benzocarbazole derivatives are investigated for their potential use in drug development.
Industry: It is used in the production of organic light-emitting diodes (OLEDs), solar cells, and other electronic devices due to its excellent photophysical properties
Wirkmechanismus
The mechanism of action of benzocarbazole, methyl- involves its interaction with various molecular targets. In biological systems, it may interact with DNA, proteins, and enzymes, leading to changes in cellular processes. The exact pathways depend on the specific derivative and its functional groups. In electronic applications, its extended π-electron system facilitates efficient charge transport and light emission .
Vergleich Mit ähnlichen Verbindungen
Carbazole: A parent compound with similar structural features but without the benzene ring fusion.
Indolocarbazole: Contains an indole ring fused to the carbazole structure.
Benzofurocarbazole: Features a furan ring fused to the carbazole structure.
Benzothienocarbazole: Includes a thiophene ring fused to the carbazole structure.
Uniqueness: Benzocarbazole, methyl- stands out due to its unique combination of structural features, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications such as OLEDs and other optoelectronic devices .
Eigenschaften
CAS-Nummer |
64859-54-7 |
---|---|
Molekularformel |
C17H13N |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
5-methyl-11H-benzo[a]carbazole |
InChI |
InChI=1S/C17H13N/c1-11-10-15-13-7-4-5-9-16(13)18-17(15)14-8-3-2-6-12(11)14/h2-10,18H,1H3 |
InChI-Schlüssel |
WPEOLADVBIKBOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C3=CC=CC=C13)NC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.